N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide
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Overview
Description
N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide is a complex organic compound that features a unique combination of an imidazo[1,2-a]pyridine ring fused with a phenyl group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide typically involves the formation of the imidazo[1,2-a]pyridine ring followed by its attachment to the phenyl group and subsequent sulfonamide formation. One common method involves the reaction of α-bromoketones with 2-aminopyridine to form the imidazo[1,2-a]pyridine ring . This intermediate can then be reacted with a phenyl group under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The sulfonamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but lack the imidazo[1,2-a] structure.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine ring but differ in their substituents.
Uniqueness
N-(3-{Imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide is unique due to its combination of the imidazo[1,2-a]pyridine ring with a phenyl group and a benzenesulfonamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H15N3O2S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H15N3O2S/c23-25(24,17-9-2-1-3-10-17)21-16-8-6-7-15(13-16)18-14-22-12-5-4-11-19(22)20-18/h1-14,21H |
InChI Key |
VIDAHDGXNFTLSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |
Origin of Product |
United States |
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